Alipamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alipamide is a hydrazide derivative of m-sulfamoylbenzoic acid with diuretic activity. Alipamide primarily causes a saluretic effect and is able to inhibit carbonic anhydrase at higher doses which may also contribute to this agent's diuretic effect.

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring

Alipamide, also known as Allium cepa, has been significantly used in environmental monitoring. It's a genetic model in detecting environmental mutagens and has been employed to evaluate DNA damages such as chromosome aberrations and disturbances in the mitotic cycle. This system is advantageous due to its low cost, easy handling, and does not require prior preparations of tested samples or the addition of an exogenous metabolic system. The Allium cepa test system is widely used in assessing the impacts of xenobiotics, marking it as a crucial tool for environmental studies (Leme & Marin-Morales, 2009).

Pharmacokinetics and Pharmacodynamics

In pharmacokinetics and pharmacodynamics, alipamide is studied for its safety, tolerability, and effects on disease pathology. For instance, alicapistat, a selective inhibitor of human calpains 1 and 2, has been researched for its potential in treating Alzheimer's disease. Studies conducted in healthy subjects, including the elderly and patients with mild to moderate Alzheimer's, assessed the drug's pharmacokinetics and pharmacodynamics, including its effects on sleep parameters (Lon et al., 2018).

Translational Research in Disease Treatment

Alipamide's derivatives have been part of translational research, especially in treating acute lung injury (ALI). For example, studies have focused on bridging the gap between clinical practice and scientific discovery in ALI treatment, highlighting the importance of translational research in this field (Parsons, 2004).

Traditional Medicine and Disease Research

In traditional medicine, compounds like alisol A 24-acetate derived from Alisma canaliculatum (a herb used in Korean medicine) have been studied for their therapeutic potential. Research has shown that alisol A 24-acetate can effectively prevent bone loss in mice models, suggesting its potential as a treatment for postmenopausal osteoporosis (Hwang et al., 2016).

Eigenschaften

CAS-Nummer |

3184-59-6 |

|---|---|

Produktname |

Alipamide |

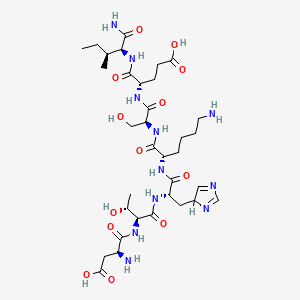

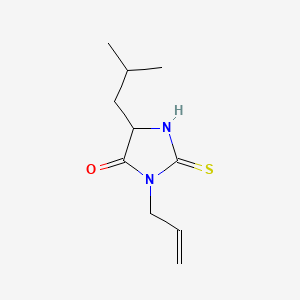

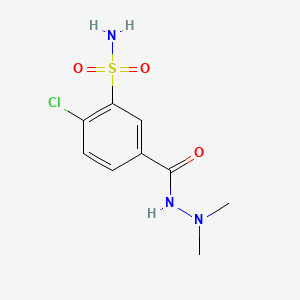

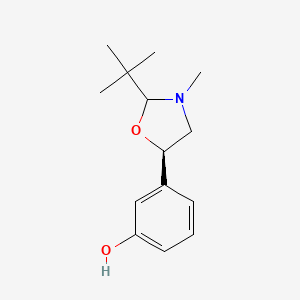

Molekularformel |

C9H12ClN3O3S |

Molekulargewicht |

277.73 g/mol |

IUPAC-Name |

2-chloro-5-(dimethylaminocarbamoyl)benzenesulfonamide |

InChI |

InChI=1S/C9H12ClN3O3S/c1-13(2)12-9(14)6-3-4-7(10)8(5-6)17(11,15)16/h3-5H,1-2H3,(H,12,14)(H2,11,15,16) |

InChI-Schlüssel |

NJYBZXINKWROMG-UHFFFAOYSA-N |

SMILES |

CN(C)NC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N |

Kanonische SMILES |

CN(C)NC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N |

Aussehen |

Solid powder |

Andere CAS-Nummern |

3184-59-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Alipamide; Alipamidum; CI-546; CN 38474; CN-38,474; D-1721; D 1721; D1721; UNII-PE8925K9EY; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(3,6-diaminohexanoylamino)-3-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B1666815.png)